molecular formula C22H36O6 B14491679 Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate CAS No. 64465-48-1

Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate

Cat. No.: B14491679
CAS No.: 64465-48-1
M. Wt: 396.5 g/mol
InChI Key: ACUUUONSRQBRGZ-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves multiple steps, including the esterification of 2,7-dodecadienedioic acid with 2-ethoxyethanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves its interaction with specific molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

    Bis(2-ethoxyethyl) ether: Known for its use as a solvent and in organic synthesis.

    Diethylene glycol diethyl ether: Used as a solvent and in the production of various chemicals.

Uniqueness: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.

Properties

CAS No.

64465-48-1

Molecular Formula

C22H36O6

Molecular Weight

396.5 g/mol

IUPAC Name

bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate

InChI

InChI=1S/C22H36O6/c1-4-20(14-15-22(24)28-19-17-26-6-3)12-10-8-7-9-11-13-21(23)27-18-16-25-5-2/h4,7-8,14-15,20H,1,5-6,9-13,16-19H2,2-3H3

InChI Key

ACUUUONSRQBRGZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CCCC=CCCC(C=C)C=CC(=O)OCCOCC

Origin of Product

United States

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